1-(Dibromomethyl)cyclohexan-1-ol

Catalog No.
S12454935
CAS No.
52183-68-3
M.F
C7H12Br2O
M. Wt
271.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dibromomethyl)cyclohexan-1-ol

CAS Number

52183-68-3

Product Name

1-(Dibromomethyl)cyclohexan-1-ol

IUPAC Name

1-(dibromomethyl)cyclohexan-1-ol

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

InChI

InChI=1S/C7H12Br2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2

InChI Key

CVISDRZPEWFBOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(Br)Br)O

1-(Dibromomethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with a hydroxyl group and two bromine atoms attached to the same carbon. Its molecular formula is C7H10Br2OC_7H_{10}Br_2O, and it is classified as a halogenated alcohol. The presence of the dibromomethyl group significantly influences its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The chemical behavior of 1-(Dibromomethyl)cyclohexan-1-ol can be summarized through several types of reactions:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
  • Reduction: The hydroxyl group can be reduced to form alkanes or further functionalized into ethers or other alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research on 1-(Dibromomethyl)cyclohexan-1-ol indicates potential biological activities, particularly in antimicrobial and antifungal domains. Halogenated compounds often exhibit significant biological properties due to their ability to interact with biological macromolecules. Specific studies may reveal its efficacy against certain pathogens or its role in modulating biological pathways, although detailed investigations are necessary to confirm these activities.

Several synthetic routes have been developed for the preparation of 1-(Dibromomethyl)cyclohexan-1-ol:

  • Bromination of Cyclohexanol: Cyclohexanol can be brominated using bromine or phosphorus tribromide in an appropriate solvent under controlled conditions.
  • Formation from Cyclohexene: Cyclohexene can be reacted with bromine in an inert solvent followed by hydrolysis to yield the desired alcohol.
  • Grignard Reaction: A Grignard reagent derived from cyclohexylmagnesium bromide can react with carbon tetrabromide, followed by hydrolysis to form 1-(Dibromomethyl)cyclohexan-1-ol.

These methods allow for varying degrees of control over yield and purity.

1-(Dibromomethyl)cyclohexan-1-ol finds applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: In the development of polymers or materials that require halogenated components for specific properties.

Interaction studies involving 1-(Dibromomethyl)cyclohexan-1-ol focus on its reactivity with various biological targets. These studies typically examine:

  • Binding Affinity: How well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its effects at a molecular level, which may involve interactions with DNA, RNA, or protein structures.

Such studies are essential for elucidating the compound's potential therapeutic uses and understanding its safety profile.

Similar Compounds

  • Cyclohexanol: A simpler alcohol without halogen substitution.
  • Bromocyclohexanol: Contains one bromine atom, providing insight into the effects of halogenation on reactivity and biological activity.
  • Dibromocyclopentanol: Similar structure but with a cyclopentane ring, allowing comparisons of ring size effects on properties.

Uniqueness

1-(Dibromomethyl)cyclohexan-1-ol is unique due to its dual bromination combined with a hydroxyl group on a cyclohexane framework. This specific arrangement enhances its reactivity compared to similar compounds, making it a valuable candidate for further research and application in synthetic chemistry and pharmacology. Its distinct chemical properties may lead to novel applications that leverage its unique structure.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

271.92344 g/mol

Monoisotopic Mass

269.92549 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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